Cas no 955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate)

Tert-butyl 1-ethylhydrazinecarboxylate structure
955370-01-1 structure
Product Name:Tert-butyl 1-ethylhydrazinecarboxylate
Numéro CAS:955370-01-1
Le MF:C7H16N2O2
Mégawatts:160.214141845703
MDL:MFCD23378734
CID:2154719
PubChem ID:57517432
Update Time:2025-09-19

Tert-butyl 1-ethylhydrazinecarboxylate Propriétés chimiques et physiques

Nom et identifiant

    • tert-butyl 1-ethylhydrazinecarboxylate
    • 1-Boc-1-ethylhydrazine
    • VVAWWZVWLRCTOT-UHFFFAOYSA-N
    • t-Butyl 1-ethylhydrazinecarboxylate
    • tert-butyl N-amino-N-ethyl-carbamate
    • SY060441
    • tert-butyl 1-ethylhydrazine-1-carboxylate
    • N-ethyl-hydrazinecarboxylic acid tert-butyl ester
    • Hydrazinecarboxylic acid, 1-ethyl-, 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 1-ethylhydrazinecarboxylate (ACI)
    • tert-Butyl N-ethylhydrazinecarboxylate
    • 955370-01-1
    • AS-44187
    • EN300-175599
    • DB-371800
    • N-ethyl(tert-butoxy)carbohydrazide
    • N-ethyltert-butoxycarbohydrazide
    • MFCD23378734
    • SCHEMBL1025291
    • AKOS030627872
    • tert-butyl N-amino-N-ethylcarbamate
    • CS-0158456
    • A10033
    • A1-13421
    • Tert-butyl 1-ethylhydrazinecarboxylate
    • MDL: MFCD23378734
    • Piscine à noyau: 1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
    • La clé Inchi: VVAWWZVWLRCTOT-UHFFFAOYSA-N
    • Sourire: O=C(N(CC)N)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 160.121177757g/mol
  • Masse isotopique unique: 160.121177757g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 3
  • Complexité: 140
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 55.6
  • Le xlogp3: 0.7

Tert-butyl 1-ethylhydrazinecarboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
T186170-500mg
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1
500mg
$ 415.00 2022-06-03
TRC
T186170-1000mg
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1
1g
$ 680.00 2022-06-03
eNovation Chemicals LLC
D685931-0.25g
1-Boc-1-ethylhydrazine
955370-01-1 95%
0.25g
$135 2023-05-12
eNovation Chemicals LLC
D685931-1g
1-Boc-1-ethylhydrazine
955370-01-1 95%
1g
$120 2024-07-20
eNovation Chemicals LLC
D685931-5g
1-Boc-1-ethylhydrazine
955370-01-1 95%
5g
$385 2024-07-20
eNovation Chemicals LLC
D685931-10g
1-Boc-1-ethylhydrazine
955370-01-1 95%
10g
$660 2024-07-20
abcr
AB481265-250 mg
t-Butyl 1-ethylhydrazinecarboxylate, 95%; .
955370-01-1 95%
250MG
€233.40 2023-04-20
abcr
AB481265-1 g
t-Butyl 1-ethylhydrazinecarboxylate, 95%; .
955370-01-1 95%
1g
€507.10 2023-04-20
abcr
AB481265-5 g
t-Butyl 1-ethylhydrazinecarboxylate; 95%
955370-01-1
5g
€953.00 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49165-1g
tert-Butyl 1-ethylhydrazinecarboxylate
955370-01-1 97%
1g
¥1097.0 2022-10-09

Tert-butyl 1-ethylhydrazinecarboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Référence
Preparation of dicyclopropyldihydroimidazopyrrolopyridinecarboxamide derivatives for use as JAK2 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  12 h, rt
Référence
Preparation of heterocyclic compounds as Wee1 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
Référence
Preparation of bis(glycinamide) derivatives as therapeutic agents for treatment of cerebral infarction
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
Référence
Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Référence
First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation
Yue, Kairui; Sun, Simin; Jia, Geng; Qin, Mengting; Hou, Xiaohan; et al, Journal of Medicinal Chemistry, 2022, 65(18), 12140-12162

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  12 h, rt
Référence
Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors
, United States, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 40 h, rt
Référence
An Oxidative [2,3]-Sigmatropic Rearrangement of Allylic Hydrazides
Strick, Benjamin F.; Mundal, Devon A.; Thomson, Regan J., Journal of the American Chemical Society, 2011, 133(36), 14252-14255

Méthode de production 8

Conditions de réaction
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C → rt; rt
Référence
Preparation of spiro benzoxazine derivatives as modulators of ion channels
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ;  0 °C → rt; rt
Référence
Heterocyclic-fused spiro[chromene-piperidine] derivatives and related compounds as modulators of ion channels and their preparation and use for the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Référence
E-64c-Hydrazide: A Lead Structure for the Development of Irreversible Cathepsin C Inhibitors
Radzey, Hanna; Rethmeier, Markus; Klimpel, Dennis; Grundhuber, Maresa; Sommerhoff, Christian P.; et al, ChemMedChem, 2013, 8(8), 1314-1321

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Ethanol ;  0 °C; 24 h, 20 - 25 °C
Référence
Preparation of pyridinamine-substituted heterotricyclo compounds as CDK4 and CDK6 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
Référence
Preparation of N2-(aryl or heteroaryl)-N2-(carbamoylmethyl)glycinamides as homocysteine synthase inhibitors
, World Intellectual Property Organization, , ,

Tert-butyl 1-ethylhydrazinecarboxylate Raw materials

Tert-butyl 1-ethylhydrazinecarboxylate Preparation Products

Tert-butyl 1-ethylhydrazinecarboxylate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate
Numéro de commande:A909961
État des stocks:in Stock
Quantité:1g/5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:36
Prix ($):188.0/659.0/2306.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate
A909961
Pureté:99%/99%/99%
Quantité:1g/5g/25g
Prix ($):188.0/659.0/2306.0
Courriel